molecular formula C18H28INO B12614470 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide CAS No. 876896-90-1

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide

Katalognummer: B12614470
CAS-Nummer: 876896-90-1
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: HCDVANRJIZPDIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide is an organic compound with the molecular formula C18H28INO It is characterized by the presence of an iodine atom, a nonanamide backbone, and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide typically involves the iodination of a precursor amide. One common method involves the reaction of 2-(4-methylphenyl)ethylamine with nonanoyl chloride to form the corresponding amide, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of thioethers, amines, or nitriles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The nonanamide backbone and 4-methylphenyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide
  • 2-Iodo-2,4,4-trimethylpentane
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide is unique due to its specific combination of an iodine atom, a nonanamide backbone, and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

876896-90-1

Molekularformel

C18H28INO

Molekulargewicht

401.3 g/mol

IUPAC-Name

2-iodo-N-[2-(4-methylphenyl)ethyl]nonanamide

InChI

InChI=1S/C18H28INO/c1-3-4-5-6-7-8-17(19)18(21)20-14-13-16-11-9-15(2)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3,(H,20,21)

InChI-Schlüssel

HCDVANRJIZPDIO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C(=O)NCCC1=CC=C(C=C1)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.